4-({[(4-Chlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine
Description
Properties
IUPAC Name |
[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 4-chlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S2/c18-14-6-8-17(9-7-14)27(23,24)25-19-15-10-12-20(13-11-15)26(21,22)16-4-2-1-3-5-16/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCRANCOSJRHGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NOS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-Chlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl and phenylsulfonyl groups. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions using chlorophenyl sulfonyl chloride.
Attachment of the Phenylsulfonyl Group: This is typically done through sulfonylation reactions using phenylsulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Where reactions are carried out in large reactors with precise control over temperature and pressure.
Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-({[(4-Chlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
SSPI has shown promise in the field of medicinal chemistry due to its anti-inflammatory properties . Research indicates that it can inhibit nitric oxide production in lipopolysaccharide-stimulated RAW264.7 macrophage cells, suggesting a mechanism for reducing inflammation. Additionally, it has been investigated for its potential antimicrobial and anticancer activities. Preliminary studies have demonstrated its ability to exhibit antiproliferative effects on certain cancer cell lines, although further studies are necessary to confirm these findings.
Organic Synthesis
In organic chemistry, SSPI serves as a valuable reagent and building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it useful in developing novel compounds with desired biological activities .
The compound's biological activity has been explored through various studies focusing on its interactions with cellular signaling pathways. It has been shown to modulate pro-inflammatory cytokine secretion, indicating potential therapeutic applications in treating inflammatory diseases. Furthermore, ongoing research aims to elucidate its interactions with specific enzymes and receptors involved in metabolic pathways.
Mechanism of Action
The mechanism of action of 4-({[(4-Chlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Halogen Substitution
- Chlorine vs. Bromine : Bromine’s larger atomic radius increases lipophilicity (clogP > 3.5 vs. ~2.8 for chlorine), enhancing membrane permeability and antimicrobial potency (e.g., MIC reduction in brominated sulfonamides ).
- Fluorine : Introduces electron-withdrawing effects, stabilizing sulfinyl intermediates (e.g., 1-[(4-fluorophenyl)sulfinyl]piperidine ).
Sulfonyl vs. Sulfinyl/Sulfonamide Groups
- Sulfonyl (S=O₂) : Enhances metabolic stability and hydrogen-bonding capacity compared to sulfinyl (S=O) or sulfonamide (S-N) groups. This is critical for enzyme inhibition (e.g., acetylcholinesterase ).
- Oxime Linkage (C=N-O) : Unique to the target compound, this group may confer reactivity toward nucleophiles or metal ions, enabling chelation-based bioactivity .
Piperidine Ring Modifications
- N-Substituents : 1-Phenylsulfonyl in the target compound vs. 1-(4-nitrophenylethyl) in W-18 . The latter’s bulky substituent is associated with opioid receptor interactions.
- 4-Position Diversity : The oxime in the target compound contrasts with ketones (e.g., 4-(4-chlorobenzoyl)piperidine ) or heterocycles (e.g., oxadiazoles ), which alter conformational flexibility and target selectivity.
Table 2: Activity Profiles of Selected Analogues
Biological Activity
4-({[(4-Chlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine, with the CAS number 477847-35-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial effects, enzyme inhibition, and other therapeutic potentials, supported by data tables and research findings.
- Molecular Formula : C17H17ClN2O5S2
- Molecular Weight : 428.91 g/mol
- Synonyms : N-([(4-Chlorophenyl) sulfonyl] oxy)-N-[1-(phenylsulfonyl)-4-piperidinylidene] amine
Biological Activity Overview
The biological activity of this compound is primarily associated with its antibacterial properties and enzyme inhibition. The following sections detail these activities based on various studies.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit moderate to strong antibacterial activity against several bacterial strains. A study reported the following results:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Pseudomonas aeruginosa | Weak |
| Staphylococcus aureus | Weak |
These findings suggest that the compound could be effective in treating infections caused by specific pathogens, particularly Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : This enzyme plays a crucial role in neurotransmission. Inhibitors of AChE are significant in treating conditions like Alzheimer's disease.
- Urease : Inhibition of urease can be beneficial in managing urinary tract infections and certain types of kidney stones.
The synthesized derivatives demonstrated strong inhibitory activities against both AChE and urease, with some compounds showing IC50 values as low as 0.63 µM .
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Binding : The compound likely binds to active sites on enzymes, inhibiting their function.
- Receptor Interaction : It may modulate receptor activity, influencing various cellular signaling pathways.
- Cellular Disruption : Potentially affecting DNA replication or protein synthesis processes within bacterial cells .
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds, providing insights into their pharmacological potential:
- Study on Antibacterial Properties :
- Enzyme Inhibition Studies :
- In Silico Studies :
Q & A
Q. What are the common synthetic routes for synthesizing 4-({[(4-Chlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine, and how do reaction conditions influence yield and purity?
The synthesis typically involves sequential sulfonylation and imine formation. For example:
- Step 1 : Reacting piperidine derivatives with sulfonyl chlorides (e.g., 4-chlorophenylsulfonyl chloride) under basic conditions (e.g., NaOH in dichloromethane) to introduce sulfonyl groups .
- Step 2 : Oxime formation using hydroxylamine derivatives, followed by sulfonyloxyimino group incorporation. Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical, with yields ranging from 60–75% under controlled conditions .
Purification via column chromatography or recrystallization ensures >95% purity .
Q. What analytical techniques are recommended for structural characterization of this compound?
Key methods include:
- NMR Spectroscopy : and NMR to confirm substituent positions and imine bond geometry (e.g., δ 7.21–7.32 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., observed m/z 437.0928 vs. calculated 437.0938 for a related compound) .
- X-ray Crystallography : For definitive stereochemical assignment, though limited by crystal growth challenges .
Advanced Research Questions
Q. How does the sulfonyloxyimino group influence the compound’s interaction with biological targets?
The sulfonyloxyimino group enhances electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine) in enzymes. For example:
Q. How can researchers resolve discrepancies in reported biological activities of structurally similar compounds?
Contradictions often arise from slight structural variations. For example:
Q. What computational models predict the compound’s physicochemical properties and drug-likeness?
- Lipinski’s Rule of Five : LogP < 5, molecular weight < 500 Da (compliant for oral bioavailability) .
- ADMET Prediction : Moderate solubility (LogS = -4.2) and low hepatotoxicity risk (DILI score = 0.23) via QSAR models .
- Docking Simulations : Schrödinger Suite or AutoDock Vina to prioritize derivatives with improved target binding .
Q. What are the best practices for handling and storing this compound to ensure stability during experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
